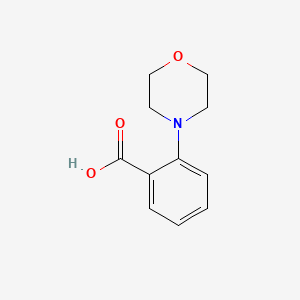

2-Morpholinobenzoic acid

Beschreibung

Significance of the Benzoic Acid and Morpholine (B109124) Scaffolds in Organic Chemistry

The benzoic acid scaffold, a simple aromatic carboxylic acid, is a fundamental building block in organic synthesis and medicinal chemistry. ontosight.aiontosight.airesearchgate.netvulcanchem.com Its derivatives are known to possess a wide range of biological activities, including antioxidant and antimicrobial properties. researchgate.net The carboxylic acid group provides a key site for chemical modification, allowing for the synthesis of a vast array of esters, amides, and other derivatives. ontosight.aitandfonline.com This versatility makes the benzoic acid scaffold a common feature in many pharmaceutical compounds and a valuable starting point for the development of new therapeutic agents. ontosight.airesearchgate.net

Similarly, the morpholine ring is a privileged scaffold in medicinal chemistry. tandfonline.comresearchgate.netjchemrev.com This saturated heterocycle, containing both an ether and a secondary amine functional group, offers a unique combination of properties. jchemrev.com Its presence in a molecule can enhance metabolic stability, improve aqueous solubility, and provide a handle for further chemical elaboration. tandfonline.comresearchgate.net The morpholine moiety is found in numerous approved drugs, highlighting its importance in the design of bioactive molecules with diverse therapeutic applications, including as antidepressants, anticancer agents, and anti-inflammatory drugs. researchgate.netjchemrev.comjchemrev.com

Overview of Research Trajectories for 2-Morpholinobenzoic Acid and its Derivatives

Research concerning this compound and its derivatives has followed several key trajectories, primarily focusing on its synthesis and potential as a scaffold for the development of novel bioactive compounds.

One major area of investigation has been the synthesis of this compound itself. Various synthetic methods have been developed, often starting from precursors like 2-fluorobenzoic acid or 2-bromobenzoic acid and reacting them with morpholine. chemdad.comgoogle.com

A significant portion of the research has been dedicated to the synthesis and biological evaluation of derivatives of this compound. These studies often involve modifications at several key positions on the core structure to explore structure-activity relationships (SAR). For example, researchers have synthesized and tested numerous derivatives as potential inhibitors of enzymes implicated in cancer, such as phosphatidylcholine-specific phospholipase C (PC-PLC). rsc.orgresearchgate.netsciprofiles.com These studies have led to the identification of a 2-morpholino-5-N-benzylamino benzoic acid scaffold as a promising pharmacophore. rsc.org Further modifications, such as the introduction of a hydroxamic acid moiety in place of the carboxylic acid, have been explored to enhance inhibitory activity. researchgate.net

Another research avenue has focused on the development of this compound derivatives as inhibitors of other biological targets. For instance, derivatives have been synthesized and evaluated as inhibitors of Staphylococcus aureus Sortase A, an enzyme crucial for bacterial virulence. nih.gov These studies have provided valuable preliminary SAR data for this class of inhibitors. nih.gov Additionally, nitric oxide-releasing derivatives of 2-morpholinobenzoic acids have been designed and synthesized to create dual-action molecules with enhanced anti-proliferative activity. mdpi.com

Interdisciplinary Relevance of this compound in Chemical Sciences

The study of this compound and its derivatives extends beyond traditional organic and medicinal chemistry, demonstrating significant interdisciplinary relevance.

In the field of chemical biology , this scaffold serves as a valuable tool for probing biological pathways. By designing and synthesizing derivatives that target specific enzymes or receptors, researchers can investigate the roles of these biomolecules in health and disease. researchgate.netnih.gov

Computational chemistry plays a crucial role in understanding the interactions of this compound derivatives with their biological targets. researchgate.net Molecular modeling studies have been used to identify key binding interactions, such as the chelation of the carboxylic acid to metal ions in enzyme active sites, which helps in the rational design of more potent inhibitors. researchgate.net

The development of synthetic methodologies for this compound and its analogues contributes to the broader field of synthetic organic chemistry . chemdad.commdpi.com These efforts can lead to the discovery of new reactions and strategies for the construction of complex molecules.

Finally, the potential of these compounds as therapeutic agents connects this research to pharmaceutical sciences . The evaluation of their pharmacokinetic properties, such as microsomal stability, is a critical step in the drug discovery and development process. rsc.orgsciprofiles.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBUJTVBAXQIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380186 | |

| Record name | 2-Morpholinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42106-48-9 | |

| Record name | 2-Morpholinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 2 Morpholinobenzoic Acid and Its Analogues

Classical Synthetic Pathways for 2-Morpholinobenzoic Acid

Traditional methods for the synthesis of this compound have laid the groundwork for more advanced techniques. These classical pathways often rely on fundamental organic reactions that have been refined over time.

Synthesis from Halogenated Benzoic Acid Precursors

A primary and well-established method for synthesizing this compound involves the nucleophilic aromatic substitution of a halogenated benzoic acid. The most common precursor is 2-chlorobenzoic acid, which reacts with morpholine (B109124), often in the presence of a copper catalyst and a base. This reaction is a variation of the Ullmann condensation. wikipedia.orgsynarchive.com

The general reaction is as follows:

2-Halobenzoic Acid + Morpholine --(Catalyst, Base)--> this compound

Key aspects of this methodology include:

Halogen Reactivity: The reactivity of the halogenated precursor follows the order I > Br > Cl. While 2-iodobenzoic and 2-bromobenzoic acids are more reactive, 2-chlorobenzoic acid is often used due to its lower cost and availability. wikipedia.orgorgsyn.org

Catalyst: Copper powder or copper(I) salts are traditionally used to facilitate this reaction. wikipedia.orgsynarchive.com The catalyst is believed to form an organocopper intermediate, which then undergoes reductive elimination to form the C-N bond. organic-chemistry.org

Base and Solvent: A base, such as potassium carbonate or sodium ethoxide, is required to neutralize the hydrogen halide formed during the reaction. orgsyn.org High-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) are typically employed to achieve the high temperatures often necessary for the reaction to proceed. wikipedia.org

| Precursor | Catalyst | Base | Solvent | Temperature (°C) | Reference |

| 2-Chlorobenzoic Acid | Copper | Potassium Carbonate | DMF | >150 | researchgate.net |

| 2-Bromobenzoic Acid | Copper Powder | Sodium Ethoxide | Ethanol | High | orgsyn.org |

This table summarizes typical reaction conditions for the synthesis of this compound from halogenated precursors.

Functional Group Interconversions on the Benzoic Acid Core

Functional group interconversions represent a versatile strategy in organic synthesis, allowing for the transformation of one functional group into another. fiveable.menumberanalytics.com In the context of this compound synthesis, this can involve modifying a pre-existing benzoic acid derivative. For instance, a nitro group at the 2-position of a benzoic acid can be reduced to an amino group, which can then be further elaborated. However, a more direct approach involves the modification of the carboxylic acid group or other substituents on the aromatic ring.

Examples of relevant functional group interconversions include:

Esterification and Amidation: The carboxylic acid group of this compound can be converted to esters or amides through reactions with alcohols or amines, respectively. solubilityofthings.com

Reduction of the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). fiveable.me

Halogenation: Direct halogenation of benzoic acid can be achieved, though controlling the regioselectivity to favor the 2-position can be challenging. google.com

Modern and Green Chemistry Approaches in this compound Synthesis

Contemporary synthetic methods focus on improving efficiency, selectivity, and environmental friendliness. These approaches often utilize advanced catalytic systems and milder reaction conditions.

Transition-Metal Catalyzed Coupling Reactions for Morpholine Incorporation

The development of transition-metal catalyzed cross-coupling reactions has revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful tool for this purpose and offers a milder alternative to the classical Ullmann condensation. wikipedia.orgnih.gov

This reaction allows for the coupling of aryl halides or triflates with amines. organic-chemistry.org For the synthesis of this compound, this would involve reacting a 2-halobenzoic acid derivative with morpholine in the presence of a palladium catalyst and a suitable ligand.

Key features of the Buchwald-Hartwig amination include:

Catalyst System: A combination of a palladium precursor, such as Pd(OAc)2 or Pd2(dba)3, and a phosphine (B1218219) ligand is typically used. commonorganicchemistry.com The choice of ligand is crucial for the reaction's success and can influence reaction rates and yields. wikipedia.org

Substrate Scope: This method is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine. wikipedia.org

Reaction Conditions: The reactions are generally carried out under milder conditions than the Ullmann condensation, often at lower temperatures. wikipedia.org

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Reference |

| Buchwald-Hartwig | Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | commonorganicchemistry.com |

| Buchwald-Hartwig | Pd2(dba)3 | Xantphos | Cs2CO3 | THF | commonorganicchemistry.com |

This table provides examples of catalyst systems used in Buchwald-Hartwig amination for C-N bond formation.

Reductive Amination Strategies in Derivative Synthesis

Reductive amination is a widely used method for forming amines from carbonyl compounds (aldehydes or ketones) and an amine. wikipedia.orgorganicchemistrytutor.com While not a direct route to this compound itself, it is a crucial strategy for synthesizing its derivatives. researchgate.net This two-step process, which can often be performed in a single pot, involves the formation of an imine or iminium ion intermediate, followed by its reduction. wikipedia.org

The general process is:

Carbonyl Compound + Amine --(Acid Catalyst)--> Imine/Iminium Ion --(Reducing Agent)--> Amine

Common reducing agents used in reductive amination include: masterorganicchemistry.com

Sodium borohydride (B1222165) (NaBH4)

Sodium cyanoborohydride (NaBH3CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)

This method is particularly useful for introducing substituted amino groups, including morpholine, onto side chains attached to the benzoic acid core.

Aerobic Oxidative Cross-Coupling Methods

In the pursuit of greener and more sustainable chemical processes, aerobic oxidative cross-coupling reactions have emerged as a promising area. These reactions utilize molecular oxygen, often from the air, as the terminal oxidant, which is both environmentally benign and cost-effective. nih.govosti.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug candidate can profoundly influence its pharmacological activity. For this compound derivatives, which often feature a chiral center at the morpholine ring, stereoselective synthesis is critical. A prevalent and effective strategy for achieving high enantiopurity involves the use of the chiral pool, where readily available, enantiomerically pure starting materials, such as α-amino acids, are employed. thieme-connect.comsemanticscholar.orgru.nlethz.ch

A notable racemization-free method involves the synthesis of chiral N-protected morpholinone derivatives through a base-mediated cyclization reaction. thieme-connect.com In this approach, N-protected α-amino acids react with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate to yield the corresponding morpholinone derivatives in good yields and high enantiomeric purity. thieme-connect.com The chirality of the starting α-amino acid is effectively transferred to the product, establishing the stereocenter in the morpholine ring. Subsequent modification of the morpholinone, such as reduction and further functionalization, can lead to the desired chiral this compound derivatives.

The choice of protecting groups for the amine and carboxylic acid functionalities of the starting amino acid, as well as the reaction conditions, are crucial for preventing racemization and achieving high yields. For instance, N-benzyl protection has been successfully used in a one-pot synthesis of 3-substituted N-benzyl-morpholine-2-ones. semanticscholar.org This method, which involves refluxing an amino acid with 1,2-dibromoethane and potassium carbonate, followed by in-situ N-benzylation, provides a versatile route to these chiral building blocks. semanticscholar.org

The stereochemical outcome of these syntheses is often confirmed using techniques such as chiral High-Performance Liquid Chromatography (HPLC) and X-ray crystallography. thieme-connect.com These analytical methods are essential for determining the enantiomeric excess (ee) and the absolute configuration of the synthesized chiral morpholine derivatives.

| Starting Material (α-Amino Acid) | Key Reagents | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| N-protected α-amino acids | 1,2-dibromoethane, K2CO3 | Chiral N-protected morpholinones | Good | >99% | thieme-connect.com |

| Amino acids | 1,2-dibromoethane, K2CO3, Benzyl bromide | 3-substituted N-benzyl-morpholine-2-ones | Moderate to Good | Not specified | semanticscholar.org |

| N-Boc-amino acids | 1,2-dibromoethane, K2CO3 | N-Boc-morpholin-2-ones | Up to 92% | >99% | researchgate.net |

Parallel Synthesis and Library Generation for this compound Scaffolds

Parallel synthesis and combinatorial chemistry are powerful tools for accelerating the drug discovery process by enabling the rapid generation of large, diverse libraries of compounds. mt.comajprd.com These approaches are highly applicable to the synthesis of this compound scaffolds, allowing for the systematic exploration of the chemical space around this privileged structure to identify new drug candidates. mt.combalajipharmacy.ac.in

The core principle of parallel synthesis involves running multiple reactions simultaneously in a spatially addressed array, such as a 96-well plate. uniroma1.it This allows for the efficient variation of different building blocks attached to the this compound core. For instance, starting with a common this compound intermediate, a library of amides or esters can be generated by reacting it with a diverse set of amines or alcohols in parallel.

Solid-phase synthesis is a particularly advantageous technique for library generation. uniroma1.itrsc.org In this method, the this compound scaffold is attached to an insoluble polymer support (resin). This simplifies the purification process, as excess reagents and by-products can be washed away, eliminating the need for traditional chromatography for each compound. rsc.org The "split-and-mix" strategy, a cornerstone of combinatorial chemistry, can be employed to create vast libraries. nih.gov In this approach, a batch of resin is split into multiple portions, each reacting with a different building block. The portions are then mixed, split again, and reacted with a second set of building blocks, leading to an exponential increase in the number of unique compounds. rsc.org

The generation of libraries based on the this compound scaffold can be designed to explore various structural features. For example, diversity can be introduced at:

The substituent on the morpholine nitrogen.

The substitution pattern on the benzoic acid ring.

The stereochemistry of the morpholine ring, by using different chiral building blocks in the initial synthesis.

These libraries can then be screened in high-throughput assays to identify compounds with desired biological activities. j-morphology.com The development of automated synthesis platforms and robotic liquid handlers has further enhanced the efficiency of parallel synthesis, enabling the creation of extensive and diverse chemical libraries for drug discovery programs. ajprd.comenamine.net

| Synthesis Strategy | Key Features | Application to this compound | Potential Library Size | Reference |

| Parallel Synthesis in Solution | Simultaneous reactions in multi-well plates; rapid generation of focused libraries. | Synthesis of amide or ester libraries from a common this compound intermediate. | Tens to hundreds of compounds. | mt.comuniroma1.it |

| Solid-Phase Synthesis | Scaffold attached to a polymer support; simplified purification. | Stepwise assembly of the this compound scaffold on a resin, followed by diversification. | Hundreds to thousands of compounds. | uniroma1.itrsc.org |

| Split-and-Mix Combinatorial Synthesis | Exponential library growth through splitting and mixing of resin beads. | Generation of large, diverse libraries with variations at multiple points on the scaffold. | Potentially millions of compounds. | rsc.orgnih.gov |

Chemical Reactivity, Transformation, and Derivatization of 2 Morpholinobenzoic Acid

Reactions Involving the Carboxylic Acid Moiety of 2-Morpholinobenzoic Acid

The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification, amidation, and conversion to more reactive acyl derivatives like acyl halides and anhydrides. These transformations are fundamental in medicinal chemistry for modifying the compound's properties.

Esterification is a common transformation of this compound, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. byjus.comorganic-chemistry.org For instance, the synthesis of pentafluorophenyl 2-morpholinobenzoate is accomplished through the reaction of this compound with pentafluorophenol, facilitated by coupling agents. vulcanchem.com The carboxylic acid group can also be converted to a methyl ester by heating with methanol (B129727) (MeOH) and a catalytic amount of sulfuric acid (H₂SO₄). researchgate.net

The reverse reaction, ester hydrolysis, can be performed under either acidic or basic conditions to regenerate the parent carboxylic acid. libretexts.orglibretexts.org For example, ethyl 2-morpholinobenzoate undergoes hydrolysis to yield this compound. vulcanchem.com Similarly, derivatives containing a methyl ester can be hydrolyzed using sodium hydroxide (B78521) (NaOH) in a mixture of solvents like methanol and tetrahydrofuran (B95107) (THF). nih.gov

| Reaction Type | Reactant(s) | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification | This compound, Pentafluorophenol | Coupling agents | Pentafluorophenyl 2-morpholinobenzoate | vulcanchem.com |

| Esterification | This compound derivative | H₂SO₄ (cat.), MeOH, 80 °C | Corresponding methyl ester | researchgate.net |

| Hydrolysis | Ethyl 2-morpholinobenzoate | Acidic or basic conditions | This compound | vulcanchem.com |

| Hydrolysis | Methyl 5-amido-2-morpholinobenzoate | 3N NaOH, THF/MeOH, reflux | 5-Amido-2-morpholinobenzoic acid | nih.gov |

The carboxylic acid of this compound can be coupled with amines to form N-substituted amides, a crucial reaction for building more complex molecules. smolecule.com This transformation typically requires the use of coupling agents to activate the carboxylic acid. Common reagents for this purpose include ethyl(N,N-dimethylaminopropyl) carbodiimide (B86325) (EDAC) in the presence of N,N-dimethylaminopyridine (DMAP). nih.gov For example, an amino-substituted derivative of methyl 2-morpholinobenzoate was coupled with trans-3-(thiophene-2-yl)acrylic acid using EDAC and DMAP to form the corresponding amide. nih.gov Other coupling agents like HATU or EDCI are also utilized for amide bond formation with 4-morpholinobenzoic acid. vulcanchem.com

| Amine Reactant | Coupling Agents | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Amino compound (e.g., methyl 5-amino-2-morpholinobenzoate) | EDAC, DMAP | 1,2-dichloroethane | N-substituted amide ester | nih.gov |

| (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexan-1-amine | HATU or EDCI | Not specified | 4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide | vulcanchem.com |

To increase its reactivity, the carboxylic acid group of this compound can be converted into an acyl chloride or an acid anhydride. wikipedia.orgwikipedia.org Acyl chlorides are highly reactive intermediates used in the synthesis of esters and amides. wikipedia.orgambeed.com The conversion is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net For example, refluxing 2-methoxy-5-morpholinobenzoic acid with thionyl chloride facilitates its conversion to the corresponding acyl chloride.

Acid anhydrides are another class of activated carboxylic acid derivatives. wikipedia.org Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, for instance by heating. wikipedia.org While less common than acyl chlorides for laboratory-scale synthesis due to atom economy (as half the molecule acts as a leaving group), they are effective acylating agents. pressbooks.pub

| Target Derivative | Typical Reagent | General Reaction | Reference |

|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | R-COOH + SOCl₂ → R-COCl + SO₂ + HCl | researchgate.net |

| Acyl Chloride | Oxalyl chloride ((COCl)₂) | R-COOH + (COCl)₂ → R-COCl + CO + CO₂ + HCl | researchgate.net |

| Acid Anhydride | Dehydrating agent (e.g., heat) | 2 R-COOH → (R-CO)₂O + H₂O | wikipedia.org |

Amidation Reactions and Formation of N-Substituted Amides[6],[4],

Reactivity and Transformations of the Morpholine (B109124) Ring System

The morpholine ring in this compound also possesses sites of reactivity, primarily at the nitrogen atom and potentially on the carbon atoms of the ring.

Direct functionalization of the morpholine ring within the intact this compound molecule is not a commonly reported strategy. Instead, substituted derivatives are typically synthesized by employing pre-functionalized starting materials. organic-chemistry.org A common synthetic route involves the substitution of a leaving group on the benzene (B151609) ring with morpholine. For example, a synthetic pathway can start with 2-chloro-5-nitrobenzoic acid, which is first esterified, followed by the substitution of the chlorine atom with morpholine. researchgate.netnih.gov Subsequent reduction of the nitro group provides an amino group on the benzene ring, which can be further modified. researchgate.netnih.gov This modular approach allows for the introduction of various substituents onto the aromatic core before the morpholine ring is introduced.

The nitrogen atom in the morpholine ring is a secondary amine, which makes it nucleophilic and basic. atamankimya.comwikipedia.org This inherent reactivity allows for derivatization at the nitrogen center. Although the ether oxygen in the morpholine ring withdraws some electron density from the nitrogen, making it less nucleophilic than piperidine, it still undergoes typical reactions of secondary amines. wikipedia.orgatamankimya.com

A significant derivatization is N-nitrosylation, which involves the reaction of the morpholine nitrogen with a nitrosylating agent. wikipedia.org This has been demonstrated in derivatives of this compound that also contain a secondary benzylamine (B48309) group; this group is readily nitrosylated using sodium nitrite (B80452) (NaNO₂) and an acid like p-toluenesulfonic acid (p-TsOH). researchgate.netnih.gov This reaction produces N-nitrosylated compounds capable of releasing nitric oxide (NO), a key signaling molecule in various biological processes. nih.gov The process of converting a compound into a nitroso derivative is known as nitrosation or nitrosylation. wikipedia.org

| Substrate | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| This compound derivative containing a secondary benzylamine | NaNO₂, p-TsOH | CH₂Cl₂ | N-nitrosylated derivative | researchgate.net |

Ring Functionalization and Substitution Patterns

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Scaffold

The functionalization of the benzene ring of this compound is governed by the electronic and steric influences of its two substituents. The morpholino group, a tertiary amine, is an activating ortho-, para-director for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. Conversely, the carboxylic acid group is a deactivating meta-director. This dichotomy of directing effects presents both challenges and opportunities for achieving regioselectivity.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In this compound, two potential DMGs exist: the deprotonated carboxylate and the tertiary morpholino amine.

The carboxylate group itself has been established as a DMG of intermediate strength, capable of directing lithiation to its ortho position (the C6 position) using reagents like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). rsc.org Tertiary amines are also known DMGs. wikipedia.org When two DMGs are present on a ring, their directing effects can be either cooperative or competitive. uwindsor.ca For this compound, the morpholino group would direct metalation to the C3 position, while the carboxylate would direct to the C6 position. The ultimate site of metalation would depend on the relative directing power of the two groups and the specific reaction conditions employed.

While classical DoM using organolithium reagents on this compound is not extensively detailed, a related regioselective ortho-functionalization has been reported. A cobalt-catalyzed intramolecular C-O bond formation between the carboxylic acid and the C-H bond at the ortho position of the morpholino group's N-phenyl ring has been achieved. This aerobic, oxidative cross-coupling reaction proceeds at ambient temperature to yield a morpholine-fused dihydro-benzoxazinone, demonstrating a modern approach to achieving ortho-functionalization. mdpi.com This reaction, however, resulted in a modest yield of 33% for the this compound substrate. mdpi.com

Regioselective Functionalization of the Aromatic Ring

The regioselectivity of substitution on the this compound ring is highly dependent on the nature of the reaction—whether it is an electrophilic or nucleophilic aromatic substitution.

For electrophilic aromatic substitution (e.g., nitration, halogenation), the substitution pattern is predicted by the combined electronic effects of the existing substituents. uci.edu The powerful activating, ortho-, para-directing morpholino group at C2 would strongly favor substitution at the C3 (ortho) and C5 (para) positions. The deactivating, meta-directing carboxyl group at C1 would direct incoming electrophiles to the C3 and C5 positions. Therefore, the directing effects of both groups are synergistic, reinforcing reactivity at the C3 and C5 positions. Between these two, the C5 position is generally the most probable site for substitution due to reduced steric hindrance compared to the C3 position, which is crowded between the two existing substituents.

In contrast, nucleophilic aromatic substitution occurs preferentially at positions made electron-deficient by electron-withdrawing groups. A clear example of this is seen in the synthesis of 5-Fluoro-2-morpholinobenzoic Acid. acs.org The synthesis commences with 2,5-difluorobenzoate. The electronic character of this starting material makes the carbon at the C2 position more electron-deficient than the carbon at the C5 position. Consequently, nucleophilic substitution by morpholine selectively occurs at the C2 position, displacing the fluorine atom to yield the desired product. acs.org

Development of Novel this compound Derivatives and Conjugates

The this compound scaffold has served as a foundational structure for the development of new chemical entities through modification of the carboxylic acid group or by its integration into more complex molecular systems.

Synthesis of Hydroxamic Acid Analogues

In the pursuit of more potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), researchers have modified the this compound structure. Molecular modeling studies identified that a key interaction for inhibitory activity is the chelation of the carboxylic acid to catalytic zinc ions (Zn²⁺) in the enzyme's active site. researchgate.net To enhance this interaction, the carboxylic acid motif was replaced with a hydroxamic acid (-CONHOH) group, which is known to be a stronger zinc-binding group. wikipedia.orgresearchgate.net This strategic replacement led to the synthesis of a series of 2-morpholino-N-hydroxybenzamides. It was found that these novel hydroxamic acid derivatives exhibited PC-PLC inhibitory activity that was similar to or better than the standard inhibitor, D609. wikipedia.orgresearchgate.net

| Base Compound | Modification | Resulting Analogue |

| This compound | Carboxylic acid replaced with hydroxamic acid | 2-Morpholino-N-hydroxybenzamide |

Creation of Nitric Oxide (NO)-Releasing Derivatives

A strategy to enhance the therapeutic potential of this compound inhibitors involved the incorporation of a nitric oxide (NO)-releasing moiety. Exogenous NO delivery is linked to the decrease in activity of NF-κB, a transcription factor involved in cancer cell proliferation and survival. uwindsor.caacs.org To achieve this, a series of 13 novel derivatives were designed and synthesized. uwindsor.ca The core structure was modified to include a secondary benzylamine group, which was then readily nitrosylated to form a labile N-NO bond. baranlab.orguwindsor.ca Under physiological conditions, this bond is cleaved, releasing NO and the parent this compound derivative. uwindsor.ca In vitro assays confirmed that these N-nitrosylated derivatives release NO, and they were found to possess significantly improved anti-proliferative activity in cancer cell lines compared to their non-nitrosylated parent compounds. uwindsor.caacs.org

| Parent Scaffold | Modification Strategy | Number of Derivatives Synthesized | Key Finding |

| This compound | Addition and subsequent nitrosylation of a secondary benzylamine group | 13 | Confirmed NO release and enhanced anti-proliferative activity. uwindsor.caacs.org |

Incorporation into Hybrid Molecular Architectures

The this compound framework has been utilized as a building block in the construction of more complex, hybrid molecular architectures. Such strategies aim to combine the features of the parent scaffold with other chemical moieties to create molecules with novel structures and functions. rsc.org An example is the synthesis of fused heterocyclic systems. Through a cobalt-catalyzed aerobic, intramolecular oxidative cross-coupling, this compound has been converted into a morpholine-fused dihydro-benzoxazinone. mdpi.com This reaction forms a rigid, polycyclic structure by creating a new bond between the carboxyl group and a C-H bond within the morpholine's N-aryl substituent, effectively incorporating the original scaffold into a larger, hybrid architecture. mdpi.com The general utility of morpholinobenzoic acids as synthetic building blocks is also demonstrated by the use of 3- and 4-morpholinobenzoic acid in standard acylation protocols to form conjugates with oligo-amines. rsc.org

Medicinal Chemistry and Biological Activity Studies of 2 Morpholinobenzoic Acid Scaffolds

Target Identification and Validation for 2-Morpholinobenzoic Acid Derivatives

Phosphatidylcholine-specific Phospholipase C (PC-PLC) as a Molecular Target

Phosphatidylcholine-specific phospholipase C (PC-PLC) has been identified as a key molecular target for derivatives of this compound. researchgate.net This enzyme is crucial in the metabolism of phosphatidylcholine, breaking it down into the secondary messengers diacylglycerol (DAG) and phosphocholine. These messengers are involved in various cellular processes that can contribute to cancer development, such as proliferation, cell-cycle activation, and motility, making PC-PLC a promising target for new anticancer therapies. researchgate.net

The dysregulation of choline (B1196258) phospholipid metabolism and the overexpression of PC-PLC are implicated in several types of cancer. rsc.orgresearchgate.net Inhibition of PC-PLC has been shown to be a potential strategy for developing novel cancer therapeutics. sciprofiles.com One of the downstream effects of PC-PLC activity is the activation of NF-κB, a transcription factor that regulates genes associated with oncogenic traits like proliferation, angiogenesis, metastasis, and cancer cell survival. sciprofiles.comnih.gov

Derivatives of this compound have been shown to be effective inhibitors of PC-PLC. researchgate.net Molecular modeling studies have provided insights into the mechanism of this interaction, revealing that the carboxylic acid group of the this compound scaffold chelates to the catalytic Zn²⁺ ions within the active site of the PC-PLC enzyme. researchgate.net This chelation is a key interaction that contributes to the inhibitory activity of these compounds. researchgate.net

To enhance this interaction, researchers have replaced the carboxylic acid motif with a hydroxamic acid, which is also a strong chelator of Zn²⁺. researchgate.net This modification has resulted in derivatives with PC-PLC inhibitory activity that is similar to or even better than the standard inhibitor, D609. researchgate.net

The efficacy of this compound derivatives as PC-PLC inhibitors has been compared to the established inhibitor, tricyclodecan-9-yl-potassium xanthate (D609). researchgate.net While D609 has been shown to arrest proliferation in multiple cancer cell lines, it has several drawbacks, including low aqueous stability, which makes it a poor candidate for drug development. researchgate.net

In contrast, 2-morpholinobenzoic acids have demonstrated improved PC-PLC inhibitory activity compared to D609. researchgate.net Many of the novel compounds in this class have shown superior activity, with the most potent ones completely inhibiting the enzyme's activity. researchgate.net Furthermore, hydroxamic acid derivatives of this compound have exhibited potent anti-proliferative activity in MDA-MB-231 and HCT-116 cancer cell lines, far exceeding that of D609 and the original 2-morpholinobenzoic acids. researchgate.net

| Compound Class | Target Cell Lines | Efficacy Compared to D609 | Reference |

| 2-Morpholinobenzoic acids | Various cancer cell lines | Improved PC-PLC inhibitory activity | researchgate.net |

| Hydroxamic acid derivatives | MDA-MB-231, HCT-116 | Similar or better PC-PLC inhibition, significantly greater anti-proliferative activity | researchgate.net |

Enzyme Inhibition Kinetics and Mechanistic Elucidation of PC-PLC Interaction

Integrin αvβ as a Potential Target for Anti-fibrotic Applications

In addition to their anticancer properties, this compound derivatives are also being investigated for their potential in treating fibrosis. These compounds are used in the preparation of amino acids that act as inhibitors of integrin αvβ, a receptor that plays a role in fibrotic diseases.

Exploration of Other Enzyme Systems and Receptor Interactions

Research into the biological activities of this compound derivatives is ongoing, with studies exploring their interactions with other enzyme systems and receptors. For instance, some derivatives have been investigated for their effects on cyclooxygenase (COX) enzymes, which are involved in inflammation. Additionally, the incorporation of a nitric oxide (NO) donating motif into these molecules has been explored to enhance their anti-proliferative activity through pathways that may involve the inhibition of NF-κB. sciprofiles.comnih.gov

Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives

Structure-activity relationship (SAR) studies have been crucial in optimizing the this compound scaffold for enhanced biological activity. rsc.orgresearchgate.net These studies have systematically explored how modifications at different positions of the core structure affect its inhibitory and anti-proliferative properties. rsc.orgresearchgate.net

Key findings from SAR studies include:

The morpholino group is critical for inhibitory activity. researchgate.net

The most potent PC-PLC inhibitors often contain a carboxylic acid motif or a hydrogen atom at the R² position. researchgate.net

The optimal pharmacophore for anti-proliferative activity has been identified as a 2-morpholino-5-N-benzylamino benzoic acid or its acid derivative. rsc.org

Benzylic N-methylated compounds have shown the highest biological activity, indicating that this region of the pharmacophore warrants further investigation. rsc.org

Derivatization of the carboxylic acid group to an ester or hydroxamic acid maintains good activity. researchgate.net

A comprehensive study involving 129 analogues determined that the most effective compounds contained a morpholino group and 2-substituted N-benzyl moieties. researchgate.net Another study that synthesized 81 compounds by modifying the core structure confirmed the importance of the 2-morpholino-5-N-benzylamino benzoic acid scaffold. rsc.orgresearcher.life

| Modification | Position | Effect on Activity | Reference |

| Morpholino group | R¹ | Critical for inhibitory activity | researchgate.net |

| Carboxylic acid or hydrogen | R² | Most potent PC-PLC inhibition | researchgate.net |

| 5-N-benzylamino group | - | Optimal for anti-proliferative activity | rsc.org |

| Benzylic N-methylation | - | Highest biological activity | rsc.org |

| Ester or hydroxamic acid | R² | Maintained good activity | researchgate.net |

Impact of Substituent Modifications on Biological Activity

The biological efficacy of the this compound scaffold is highly sensitive to structural modifications at several key positions. Structure-activity relationship (SAR) studies have systematically explored these modifications to optimize the therapeutic potential of this class of compounds. Research involving the synthesis and evaluation of numerous analogues has identified critical regions on the scaffold where substitutions significantly influence anti-proliferative activity. nih.gov

Key areas of modification include:

Central Ring Substitution: Altering the substitution pattern on the central benzoic acid ring is a primary strategy for modulating activity.

Alkyl Heterocycle: Changes to the morpholine (B109124) ring, an alkyl heterocycle, have been investigated to understand its role in target engagement. nih.govauckland.ac.nznih.gov

N-benzyl Bridge Methylation: One of the most significant findings is that methylation of the N-benzyl bridge often leads to the most biologically active compounds. nih.govresearchgate.net This enhancement in activity underscores the importance of this specific region of the pharmacophore, encouraging further investigation into modifications at the benzylic N-methylated position. nih.govresearchgate.net

A comprehensive study that created 81 novel compounds by modifying these three motifs confirmed that benzylic N-methylated derivatives were the most potent, highlighting a clear direction for future optimization efforts. nih.govresearchgate.net

Critical Role of Functional Groups in Molecular Recognition and Target Binding

The molecular mechanism of action for this compound derivatives is critically dependent on the precise arrangement of their functional groups, which facilitates recognition and binding to their biological target, phosphatidylcholine-specific phospholipase C (PC-PLC). nih.govnih.govrsc.org A pivotal interaction, identified through molecular modeling, is the chelation of the carboxylic acid group to the catalytic dizinc (B1255464) (II) ions (Zn²⁺) located in the active site of the PC-PLC enzyme. nih.govrsc.org This interaction is fundamental to the inhibitory activity of the scaffold. nih.govrsc.org

The significance of this carboxylic acid-metal ion interaction is so pronounced that strategies to enhance it have been a major focus of lead optimization. nih.govrsc.org One successful approach involved replacing the carboxylic acid motif with a hydroxamic acid functional group. nih.govnih.govrsc.org This substitution was designed to strengthen the chelation to the Zn²⁺ ions, and resulting N-hydroxybenzamide derivatives displayed PC-PLC inhibitory activity that was similar to or better than previous 2-morpholinobenzoic acids. nih.govnih.govrsc.org The ability of carboxylic acids and other functional groups to act as monodentate or bidentate ligands for metal ions is a well-established principle in molecular recognition and is central to the activity of this scaffold. rsc.orgresearchgate.netsemanticscholar.org

Pharmacophore Definition and Optimization of this compound Scaffolds

A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. acs.orgnih.gov For the this compound class of PC-PLC inhibitors, research has led to a well-defined pharmacophore. Extensive SAR studies have confirmed that the optimal pharmacophore consists of a 2-morpholino-5-N-benzylamino benzoic acid scaffold, or a derivative thereof, such as a hydroxamic acid. nih.gov

The optimization process for this scaffold has involved several key strategies:

Exploring Modifications: Researchers have synthesized extensive libraries of analogues, modifying the morpholine group, the carboxylic acid, and the benzylic substitution to map the pharmacophore. nih.gov

Enhancing Target Interaction: A key optimization was the replacement of the carboxylic acid with a hydroxamic acid, which improved binding to the catalytic zinc ions in the PC-PLC active site. nih.govnih.gov

Improving Biological Activity: The discovery that N-methylation of the benzylamine (B48309) bridge significantly boosts anti-proliferative activity was a critical step in optimizing the scaffold's potency. nih.govresearchgate.net

These findings have not only defined the essential features for activity but also demonstrated that this family of molecules possesses a high degree of stability, for instance when treated with rat microsomes, which is a favorable characteristic for drug development. nih.gov

Cellular and Molecular Mechanism of Action Studies

Assessment of Anti-proliferative Activity in Cancer Cell Lines

Derivatives of the this compound scaffold have demonstrated significant anti-proliferative activity against various cancer cell lines. The human triple-negative breast cancer cell line MDA-MB-231 and the human colorectal carcinoma cell line HCT116 have been consistently used to evaluate the efficacy of these compounds. nih.govnih.gov

Studies have shown that modifying the core scaffold can lead to potent anti-cancer effects. For example, converting the carboxylic acid to a hydroxamic acid resulted in derivatives with powerful anti-proliferative activity, far exceeding that of earlier 2-morpholinobenzoic acids. nih.govnih.govrsc.org One such hydroxamic acid derivative, 2-morpholinobenzene hydroxamic acid (9i) , showed an IC₅₀ value of 3.25 µM against MDA-MB-231 cells and 5.8 µM against HCT-116 cells. Furthermore, the incorporation of a nitric oxide-releasing moiety onto the scaffold was found to dramatically enhance anti-proliferative effects in both cell lines. nih.gov

| Compound Class | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Morpholinobenzene hydroxamic acid (9i) | MDA-MB-231 | 3.25 µM | |

| 2-Morpholinobenzene hydroxamic acid (9i) | HCT116 | 5.8 µM | |

| N-Methylated derivative | MDA-MB-231 | 1.1 µM |

Modulation of Oncogenic Signaling Pathways

The anti-cancer activity of this compound derivatives is linked to their ability to modulate critical oncogenic signaling pathways. A primary target of these compounds is the enzyme PC-PLC, and its inhibition has direct consequences on downstream signaling. One of the key pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . nih.gov

NF-κB is a transcription factor that, when activated, promotes the expression of genes involved in cancer cell proliferation, survival, angiogenesis, and metastasis. nih.gov The activity of PC-PLC is known to be an upstream activator of NF-κB. nih.gov Therefore, by inhibiting PC-PLC, this compound derivatives can suppress NF-κB activation. nih.gov

To further exploit this connection, researchers have developed dual-action molecules by incorporating a nitric oxide (NO) donating group onto the this compound scaffold. nih.gov Exogenous NO is known to decrease NF-κB activity, creating a synergistic effect. nih.gov These NO-releasing derivatives demonstrated significantly improved anti-proliferative activity compared to their non-nitrosylated parent compounds, confirming that simultaneous PC-PLC inhibition and NF-κB modulation is an effective therapeutic strategy. nih.gov

Investigation of Apoptosis, Cell Cycle Arrest, and Angiogenesis Modulation

The anti-proliferative effects of this compound derivatives are underpinned by their ability to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit the formation of new blood vessels (angiogenesis).

Apoptosis: A prodrug of a 5-Fluoro-2-morpholinobenzoic acid derivative was shown to effectively induce apoptosis in cancer cells. Treated cells displayed characteristic morphological changes, including nucleus fragmentation and chromatin condensation. This apoptotic process was linked to the accumulation of intracellular reactive oxygen species (ROS).

Cell Cycle Arrest: The same derivative was found to cause cell cycle arrest in the G2/M phase. This is consistent with the scaffold's mechanism of inhibiting PC-PLC, as the enzyme's downstream products are known to be involved in promoting cell-cycle activation. nih.gov By blocking this pathway, the compounds prevent cancer cells from progressing through the division cycle.

Angiogenesis Modulation: The inhibition of the PC-PLC/NF-κB pathway by this compound derivatives directly impacts angiogenesis. nih.gov The NF-κB transcription factor controls genes essential for angiogenesis, the process of forming new blood vessels that tumors require to grow. nih.govrsc.org By suppressing NF-κB, these compounds can reduce the expression of pro-angiogenic factors, thereby inhibiting tumor vascularization. nih.gov

Synergistic Effects of Nitric Oxide Release on Biological Activity

Research has explored the enhancement of the therapeutic properties of this compound derivatives by incorporating a nitric oxide (NO) releasing component. This strategy is based on the understanding that exogenous NO can influence cellular pathways, such as the NF-κB pathway, which is implicated in oncogenesis. researchgate.net

In one study, thirteen novel NO-releasing derivatives of this compound-based phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors were designed and synthesized. researchgate.net These compounds were created by nitrosylating a secondary benzylamine group within the molecule. The release of NO from these derivatives was confirmed in vitro through a DAF-FM fluorescence-based assay. researchgate.netresearchgate.net

The findings revealed that these NO-releasing derivatives exhibited significantly improved anti-proliferative activity in both MDA-MB-231 (human breast cancer) and HCT116 (human colon cancer) cell lines when compared to their non-nitrosylated parent compounds. researchgate.netresearchgate.net This suggests a synergistic effect, where the combination of PC-PLC inhibition and NO release leads to a greater anti-cancer effect than either action alone. researchgate.net This enhancement of anti-proliferative activity confirms that incorporating an exogenous NO-releasing functional group is a viable strategy to improve the efficacy of PC-PLC inhibitors based on the this compound scaffold. researchgate.net

Pre-clinical Pharmacokinetic and Drug Metabolism Investigations

In Vitro Microsomal Stability Assessment of this compound Derivatives

The metabolic stability of a drug candidate is a critical factor in its potential for clinical success. In vitro microsomal stability assays are a standard method used in early drug discovery to predict how a compound will be metabolized in the liver. For derivatives of the this compound scaffold, these assessments have been a key part of developing a pharmacokinetic profile.

Studies involving a series of 81 compounds based on the 2-morpholino-5-N-benzylamino benzoic acid scaffold were conducted to evaluate their stability. rsc.org The investigation utilized rat liver microsomes to simulate the metabolic environment of the liver. The results from these assays were promising, indicating that this class of molecules demonstrates a high degree of stability when treated with rat microsomes. rsc.org This suggests that the compounds are not rapidly broken down by metabolic enzymes, a favorable characteristic for a potential drug. The optimal pharmacophore was identified as a 2-morpholino-5-N-benzylamino benzoic acid or a derivative thereof. rsc.org

| Scaffold | Assay Type | Key Findings | Reference |

|---|---|---|---|

| 2-morpholino-5-N-benzylamino benzoic acid and derivatives | Rat Liver Microsomal Stability Assay | The family of molecules demonstrates a high degree of stability. | rsc.org |

Predicting Metabolic Fate and Biotransformation Pathways

The process of biotransformation involves the metabolic conversion of drug compounds into more water-soluble metabolites to facilitate their excretion. uobabylon.edu.iqnih.gov This process typically occurs in two phases: Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions). nih.govpharmacy180.com These reactions primarily take place in the liver, catalyzed by enzyme systems such as Cytochrome P450. nih.govslideshare.net

While in vitro studies have confirmed the high microsomal stability of this compound derivatives, detailed investigations into their specific metabolic fate and biotransformation pathways are not extensively reported in the available literature. Predicting these pathways involves identifying potential sites on the molecule susceptible to Phase I and Phase II reactions. For the this compound scaffold, likely metabolic transformations could include hydroxylation of the aromatic or morpholine rings, N-dealkylation, or conjugation of the carboxylic acid group (a Phase II reaction). However, without specific experimental data from metabolite identification studies, these remain predictive assumptions. Further research is required to fully characterize the metabolites of this class of compounds.

Rational Drug Design and Lead Optimization Strategies

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Bioisosterism involves substituting one functional group with another that has similar physical or chemical properties, leading to a similar biological response. nih.gov

In the development of inhibitors based on the this compound scaffold, bioisosteric replacement has been a successfully applied strategy. A significant example is the replacement of the carboxylic acid group with a hydroxamic acid. rsc.org Molecular modeling studies had identified that the carboxylic acid of the this compound scaffold forms a key chelating interaction with catalytic Zn²⁺ ions in the active site of the target enzyme, PC-PLC. rsc.org To enhance this interaction, the hydroxamic acid, a known zinc-binding group, was introduced as a bioisostere. This modification resulted in derivatives that displayed PC-PLC inhibitory activity similar to or better than the standard inhibitor D609 and showed potent anti-proliferative activity in cancer cell lines. rsc.org

Further optimization efforts have involved modifications at other positions of the this compound scaffold, including changes to the central ring's substitution pattern and alterations to the alkyl heterocycle and the N-benzyl bridge, demonstrating a systematic approach to lead optimization. rsc.org

| Original Functional Group | Bioisosteric Replacement | Rationale | Outcome | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Hydroxamic Acid | Strengthen chelation to catalytic Zn²⁺ ions in the enzyme active site. | Maintained or improved PC-PLC inhibitory activity and potent anti-proliferative effects. | rsc.org |

Integration of Virtual High-Throughput Screening (vHTS) in Hit Identification

Virtual high-throughput screening (vHTS) is a computational method used in the early stages of drug discovery to screen large libraries of chemical compounds against a biological target, thereby identifying potential "hits" for further development. medchemexpress.combmglabtech.com This in silico approach is more cost-effective and faster than experimental high-throughput screening (HTS). medchemexpress.com

The this compound scaffold was identified as a promising class of lead compounds for inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC) precisely through the use of vHTS. researchgate.net In these computational studies, the crystal structure of a PLC isoform was used as a model to dock large compound libraries. This process led to the identification of several promising structural series, including the 2-morpholinobenzoic acids, as potential inhibitors. researchgate.net

Subsequent experimental testing of a limited set of these computationally identified compounds confirmed their activity, showing better PC-PLC inhibition than the existing standard, D609. This successful application of vHTS validated the this compound scaffold as a valuable starting point for developing novel, drug-like PC-PLC inhibitors. researchgate.net

Computational and Theoretical Investigations of 2 Morpholinobenzoic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.orgmdpi.com These methods are instrumental in drug discovery and development, providing insights into how a ligand, such as 2-Morpholinobenzoic acid, might interact with a biological target.

Molecular modeling has been pivotal in understanding the inhibitory activity of this compound and its analogs against specific enzymes, such as Phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is an enzyme implicated in the progression of several types of cancer. researchgate.net Studies have shown that 2-Morpholinobenzoic acids are a promising class of PC-PLC inhibitors. researchgate.net

Through molecular modeling, the interactions between this compound derivatives and the active site of PC-PLC can be visualized and analyzed. These models help to explain the structure-activity relationships observed in experimental assays. For instance, modeling studies have elucidated how the morpholino and N-benzyl moieties of these compounds fit into the enzyme's binding pocket, leading to inhibitory action. researchgate.net The use of software like LigPlot+ can generate 2D diagrams of these interactions, highlighting key hydrogen bonds and hydrophobic contacts. ebi.ac.ukscispace.com

Table 1: Key Interactions of this compound Derivatives with PC-PLC Active Site (Hypothetical Data Based on Modeling Principles)

| Interacting Residue of PC-PLC | Type of Interaction | Moiety of this compound Derivative Involved |

| Zinc Ion (Zn²⁺) | Coordination | Carboxylic Acid / Hydroxamic Acid |

| Histidine | Hydrogen Bond | Morpholino Oxygen |

| Phenylalanine | Hydrophobic Interaction | Benzyl Group |

| Leucine | van der Waals Contact | Morpholino Ring |

This table represents a hypothetical model of interactions based on the principles of molecular modeling and the known structure of PC-PLC inhibitors.

Binding affinity is a measure of the strength of the interaction between a ligand and its target protein. mdpi.comarxiv.org Predicting this affinity is a critical step in drug design, as higher affinity often correlates with greater potency. arxiv.org Computational methods for predicting binding affinity range from simple scoring functions used in molecular docking to more rigorous but computationally expensive techniques like free energy perturbation. arxiv.org

For this compound, predicting its binding affinity to target enzymes like PC-PLC is essential for optimizing its structure to enhance inhibitory activity. Machine learning and deep learning approaches are increasingly being used to develop more accurate binding affinity prediction models, leveraging large datasets of known protein-ligand complexes. biorxiv.orgnih.gov The stability of the resulting protein-ligand complex can be further investigated using molecular dynamics (MD) simulations, which simulate the movement of atoms in the complex over time. a-star.edu.sg While specific binding affinity values for this compound with PC-PLC from computational studies are not widely published, the methodologies for their prediction are well-established. arxiv.orgarxiv.orgnih.gov

Table 2: Common Computational Methods for Binding Affinity Prediction

| Method | Principle | Typical Output |

| Molecular Docking Scoring Functions | Empirically or knowledge-based scoring of docked poses. | Binding Score (e.g., kcal/mol) |

| Free Energy Perturbation (FEP) | Calculates the free energy difference between two states. | Relative Binding Free Energy (ΔΔG) |

| Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) | Combines molecular mechanics energy with a continuum solvation model. | Binding Free Energy (ΔG_bind) |

| Machine Learning Models | Uses features of the protein-ligand complex to predict affinity based on a trained model. | Predicted Binding Affinity (e.g., pKd, pIC50) |

Ligand-Protein Interaction Analysis with Target Enzymes (e.g., PC-PLC)

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it suitable for a wide range of applications, including the study of organic molecules like this compound. nih.govsumitomo-chem.co.jp

DFT calculations are highly effective in elucidating the step-by-step pathways of chemical reactions, including identifying transition states and intermediates. sumitomo-chem.co.jpnih.gov For enzyme-catalyzed reactions, such as the hydrolysis of phospholipids (B1166683) by PC-PLC, DFT can be used to model the reaction within the enzyme's active site. acs.org

A DFT study on the reaction mechanism of a trinuclear zinc enzyme, which is relevant to PC-PLC, revealed that a bridging hydroxide (B78521) performs the nucleophilic attack on the phosphorus center. acs.org The calculations showed that the zinc ions play a crucial role in orienting the substrate and stabilizing the transition state. acs.org Similar DFT studies on this compound could elucidate its mechanism of action, for example, by modeling its interaction with the zinc ions in the active site of PC-PLC and determining the energetic barriers for different steps of the inhibitory process. acs.org

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, governs its reactivity. ijcce.ac.irrsc.org DFT is a powerful tool for analyzing the electronic properties of molecules like this compound. mdpi.commdpi.com

Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. ijcce.ac.ir Furthermore, the molecular electrostatic potential (MEP) map, which can be calculated using DFT, visualizes the charge distribution and helps to predict sites for electrophilic and nucleophilic attack. ijcce.ac.ir This information is invaluable for understanding the reactivity of this compound and for designing derivatives with desired electronic properties.

Table 3: Key Electronic Properties from DFT Calculations and Their Significance

| Property | Description | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around a molecule. | Predicts sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. |

Elucidation of Reaction Mechanisms and Transition States

Quantum Chemical Calculations for Energetic and Spectroscopic Predictions

Quantum chemical calculations provide a fundamental understanding of the energetic and spectroscopic properties of molecules. preprints.orgnih.govbeilstein-journals.org These methods can predict various properties from first principles, offering a powerful complement to experimental studies. rsc.orgmdpi.com

For this compound, quantum chemical calculations can be used to determine its conformational energetics, predicting the relative stabilities of different spatial arrangements of the molecule. This is particularly important for understanding its flexibility and how it might adapt its shape to fit into a binding site.

In modern drug discovery, computational and theoretical methods are indispensable for predicting the pharmaceutical relevance of a chemical compound before its synthesis and experimental testing. These in silico approaches provide valuable insights into a molecule's behavior and potential as a drug candidate, thereby saving significant time and resources. For this compound, computational studies have been instrumental in elucidating its potential as a scaffold for drug development.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

The assessment of a drug candidate's ADMET properties is crucial for its success in clinical trials. biotechnologia-journal.org In silico ADMET prediction utilizes computational models to estimate these properties based on the molecule's structure. sciensage.infodovepress.com Various web-based tools and software, such as SwissADME, admetSAR, and pkCSM, are employed to predict a compound's pharmacokinetic and toxicity profile. mdpi.comresearchgate.netnih.gov These predictions are based on quantitative structure-activity relationship (QSAR) models derived from large datasets of experimentally verified compounds. mdpi.com

For the this compound class of compounds, studies have indicated that they possess desirable drug-like physicochemical properties. While specific experimental data for this compound itself is not extensively published in the context of a full ADMET profile, computational tools can provide reliable estimations. These tools analyze parameters such as lipophilicity, water solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting key metabolic enzymes like cytochrome P450 (CYP) isoforms. sciensage.infomdpi.com The predictions help in identifying potential liabilities of a drug candidate early in the discovery process. dovepress.com

Below is a representative table of predicted ADMET properties for this compound, generated based on the principles of commonly used prediction tools.

Table 1: Predicted ADMET Properties of this compound This table is illustrative and generated based on typical outputs from in silico prediction tools.

| Parameter | Predicted Value/Classification | Significance in Drug Discovery |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of being actively pumped out of cells, which can improve efficacy. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Suggests the compound is less likely to cause central nervous system side effects. |

| Plasma Protein Binding | High | Affects the free concentration of the drug available to act on its target. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions with substrates of this enzyme. |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions with substrates of this enzyme. |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions with substrates of this enzyme. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions with substrates of this major metabolizing enzyme. |

| Excretion | ||

| Total Clearance | Low to Moderate | Indicates the rate at which the drug is removed from the body. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low potential to cause DNA mutations. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to study the three-dimensional structure and dynamic behavior of molecules over time. nih.govdovepress.com These methods provide insights into a molecule's flexibility, stable conformations, and interactions with biological targets at an atomic level. mdpi.com The starting point for these simulations is often an experimentally determined structure or a computationally generated model. mdpi.com

For this compound and its derivatives, molecular modeling has been crucial in understanding their mechanism of action. researchgate.net For instance, modeling studies have identified that the chelation of metal ions, such as zinc, by the carboxylic acid group is a key interaction for the inhibitory activity of these compounds against certain enzymes. researchgate.net

MD simulations can reveal the stability of a compound within a protein's binding pocket and map out the key amino acid residues involved in the interaction. unair.ac.id By simulating the motion of the compound and its environment, researchers can observe how the molecule adapts its conformation to fit the binding site and the persistence of crucial interactions, such as hydrogen bonds. mdpi.com This information is vital for the rational design of more potent and selective analogs. The analysis of MD trajectories can also help in understanding the conformational changes a protein might undergo upon ligand binding, which is essential for understanding allosteric regulation. dovepress.com While detailed simulation data for the parent this compound is not broadly disseminated, the application of these techniques to its derivatives has been a key component in their development as enzyme inhibitors. researchgate.net

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. dovepress.comnih.gov

The this compound scaffold has been successfully used to develop pharmacophore models for identifying novel bioactive compounds. colab.ws Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. mdpi.commdpi.com This allows for the rapid identification of new molecules that are likely to be active at the target of interest, without the need to synthesize and test each one individually. nih.gov

Virtual high-throughput screening campaigns have led to the identification of the this compound class as promising inhibitors for targets such as phosphatidylcholine-specific phospholipase C, which is implicated in cancer. Subsequent studies have refined the pharmacophore to include additional features, such as a 5-N-benzylamino group, to enhance activity. This iterative process of virtual screening, chemical synthesis, and biological testing is a powerful strategy in modern drug discovery. The integration of ligand-based and structure-based approaches, often combining pharmacophore modeling with molecular docking, can further improve the success rate of identifying novel hit compounds. nih.govbiointerfaceresearch.com

Emerging Applications and Interdisciplinary Research Involving 2 Morpholinobenzoic Acid

Applications in Materials Science

The dual functionality of 2-Morpholinobenzoic acid makes it a versatile building block for the synthesis and modification of advanced materials. Its carboxylic acid group provides a reactive handle for covalent attachment, while the morpholine (B109124) moiety can influence properties such as solubility, polarity, and coordination chemistry.

While not typically used as a primary monomer for bulk polymerization, this compound and its derivatives are valuable for the modification of polymer surfaces to create specialized coatings. The functional groups on the molecule allow it to be grafted onto existing polymer backbones or surfaces, imparting new functionalities. This process can be used to alter surface properties like wettability, adhesion, and biocompatibility. mdpi.com

One relevant technique is the chemical grafting of molecules onto surfaces to form functional polymer layers. cea.fr For instance, processes have been developed for grafting polymers onto conducting surfaces through the chemical reduction of diazonium salts, creating robust coatings for applications such as anti-corrosion primers. cea.fr The benzoic acid component of this compound is well-suited for such surface attachment strategies, enabling its incorporation into polymeric coatings designed for specific protective or interactive roles. The functionalization of polymer-based nanocomposites has also seen significant growth, with applications in creating materials with unique properties. mdpi.com

Surface functionalization is a critical process in materials science that modifies the surface of a material to achieve specific physical, chemical, or biological characteristics. cea.fr this compound is a candidate for such applications due to its ability to act as a molecular ligand or linker. The carboxylic acid group can form covalent bonds with surfaces, particularly metal oxides, or participate in electrostatic interactions. nih.gov

This approach is central to tuning the properties of nanomaterials for advanced applications. cea.fr For example, the functionalization of gold nanoparticles with molecular ligands has been shown to tune their electrocatalytic properties for CO2 reduction. berkeley.edu Similarly, modifying the surface of nanomaterials with organic molecules can improve their biocompatibility and cellular internalization for nanomedical applications. nih.govnih.gov The ability to attach molecules like this compound allows for the precise engineering of a nanomaterial's surface chemistry, which is essential for developing platforms for drug delivery, antimicrobial therapies, and advanced sensing. mdpi.comcea.fr

Table 1: Strategies for Surface Functionalization Relevant to this compound

| Functionalization Strategy | Description | Potential Role of this compound | Target Materials | References |

|---|---|---|---|---|

| Covalent Bonding via Carboxylic Acid Group | The -COOH group reacts with surface hydroxyl or amine groups to form stable ester or amide linkages. Bifunctional crosslinkers can also be used. | Acts as the anchoring molecule, covalently attaching the morpholine moiety and any further modifications to the surface. | Metal oxides, polymers with active surface groups, carbon nanotubes. | nih.gov |

| Diazonium-Based Grafting | Involves the chemical reduction of diazonium salts to create strong covalent bonds to various surfaces. | An amino-derivative of this compound could be converted to a diazonium salt for robust surface attachment. | Conducting and semiconducting surfaces, carbon nanomaterials. | cea.fr |

| Ligand Exchange on Nanoparticles | Original surface ligands on synthesized nanoparticles are replaced with new functional molecules to alter properties. | Can replace existing ligands (e.g., oleic acid) on nanoparticles to introduce its specific properties. | Gold nanoparticles, metal oxide nanoparticles. | nih.govberkeley.edu |

| Layer-by-Layer Assembly | Builds multilayer coatings based on alternating electrostatic interactions between positively and negatively charged species. | Could be used as the anionic layer (in its deprotonated carboxylate form) in building up a functional coating. | Various charged surfaces and nanoparticles. | nih.gov |

Development of Novel Polymeric Materials and Coatings

Analytical Method Development and Validation for this compound and its Metabolites